3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid
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Overview
Description
3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid typically involves multi-step organic synthesis. One common approach is the alkylation of a purine derivative with a suitable alkylating agent, followed by the introduction of the sulfanylpropanoic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions to prevent hydrolysis.
Substitution: Halogenated purine derivatives, nucleophiles like amines or thiols; reactions often require the presence of a base and are carried out in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the purine ring.
Scientific Research Applications
3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving purine metabolism.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes involved in purine metabolism, inhibiting their activity and affecting cellular processes. It may also interact with nucleic acids, influencing DNA and RNA synthesis and function. The exact pathways and targets depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2,6-dioxo-7-pentylpurine: Lacks the sulfanylpropanoic acid moiety, resulting in different chemical and biological properties.
8-(2-Hydroxyethylthio)-3-methyl-2,6-dioxopurine: Contains a hydroxyethylthio group instead of the sulfanylpropanoic acid moiety, leading to variations in reactivity and biological activity.
7-(2-Phenylethyl)-3-methyl-2,6-dioxopurine:
Uniqueness
3-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid is unique due to the presence of the sulfanylpropanoic acid moiety, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets and enables the compound to participate in a wider range of chemical reactions compared to its analogs.
Properties
IUPAC Name |
3-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c1-3-4-5-7-18-10-11(17(2)13(22)16-12(10)21)15-14(18)23-8-6-9(19)20/h3-8H2,1-2H3,(H,19,20)(H,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWAYRYQXKPQBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCCC(=O)O)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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